Tert-butyl 2-amino-2-(2,4,6-trimethylphenyl)acetate
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Overview
Description
Tert-butyl 2-amino-2-(2,4,6-trimethylphenyl)acetate is an organic compound with a complex structure that includes a tert-butyl group, an amino group, and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-amino-2-(2,4,6-trimethylphenyl)acetate typically involves the reaction of tert-butyl acetate with an appropriate amine and a trimethylphenyl derivative. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst such as sulfuric acid or a Lewis acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-(2,4,6-trimethylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Tert-butyl 2-amino-2-(2,4,6-trimethylphenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 2-amino-2-(2,4,6-trimethylphenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The trimethylphenyl group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-2-(2,4,6-trimethylphenyl)acetate: Unique due to its specific combination of functional groups.
Tert-butyl 2-amino-2-(2,4,6-trimethylphenyl)propionate: Similar structure but with a propionate group instead of an acetate group.
Tert-butyl 2-amino-2-(2,4,6-trimethylphenyl)butyrate: Contains a butyrate group, leading to different chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of a tert-butyl group, an amino group, and a trimethylphenyl group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 2-amino-2-(2,4,6-trimethylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-9-7-10(2)12(11(3)8-9)13(16)14(17)18-15(4,5)6/h7-8,13H,16H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUMUQZYXKKFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(=O)OC(C)(C)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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